Tricyclo(4.3.1.12,5)undecane-1-carboxylic acid, cyano(3-phenoxyphenyl)methyl ester
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Overview
Description
Tricyclo(43112,5)undecane-1-carboxylic acid, cyano(3-phenoxyphenyl)methyl ester is a complex organic compound known for its unique tricyclic structure This compound is characterized by a rigid, multi-ring system that imparts distinct chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclo(4.3.1.12,5)undecane-1-carboxylic acid, cyano(3-phenoxyphenyl)methyl ester typically involves multiple steps, starting from simpler organic molecules. The process often includes cyclization reactions to form the tricyclic core, followed by functional group modifications to introduce the carboxylic acid and cyano(3-phenoxyphenyl)methyl ester groups. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and various catalysts to facilitate the cyclization and functionalization steps.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. Key considerations include the selection of solvents, reaction temperatures, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Tricyclo(4.3.1.12,5)undecane-1-carboxylic acid, cyano(3-phenoxyphenyl)methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.
Scientific Research Applications
Tricyclo(4.3.1.12,5)undecane-1-carboxylic acid, cyano(3-phenoxyphenyl)methyl ester has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient, particularly in the development of new drugs.
Industry: The compound’s stability and reactivity make it useful in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism by which Tricyclo(4.3.1.12,5)undecane-1-carboxylic acid, cyano(3-phenoxyphenyl)methyl ester exerts its effects depends on its interaction with molecular targets. These interactions often involve binding to specific sites on proteins or other macromolecules, leading to changes in their structure or function. The pathways involved can include signal transduction, enzyme inhibition, or modulation of gene expression, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
Tricyclo(4.3.1.13,8)undecane-1-carboxylic acid: This compound shares a similar tricyclic core but differs in the positioning and type of functional groups.
Tricyclo(4.3.1.1(3,8))undecane: Another related compound with a similar ring structure but lacking the carboxylic acid and ester functionalities.
Uniqueness
Tricyclo(4.3.1.12,5)undecane-1-carboxylic acid, cyano(3-phenoxyphenyl)methyl ester is unique due to its specific combination of functional groups and rigid tricyclic structure. This combination imparts distinct chemical reactivity and physical properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
93107-44-9 |
---|---|
Molecular Formula |
C26H27NO3 |
Molecular Weight |
401.5 g/mol |
IUPAC Name |
[cyano-(3-phenoxyphenyl)methyl] tricyclo[4.3.1.12,5]undecane-1-carboxylate |
InChI |
InChI=1S/C26H27NO3/c27-17-24(19-6-4-10-23(15-19)29-22-8-2-1-3-9-22)30-25(28)26-13-5-7-20(16-26)18-11-12-21(26)14-18/h1-4,6,8-10,15,18,20-21,24H,5,7,11-14,16H2 |
InChI Key |
DPCHKONCAOSINA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(C1)(C3CCC2C3)C(=O)OC(C#N)C4=CC(=CC=C4)OC5=CC=CC=C5 |
Origin of Product |
United States |
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